ethyl 2,2-dimethyl-5-oxopentanoate
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Overview
Description
Ethyl 2,2-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from 2,2-dimethyl-5-oxopentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-5-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 2,2-dimethyl-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Michael addition of ethyl acetoacetate to isobutyraldehyde, followed by acid-catalyzed cyclization and subsequent esterification. This method provides a high yield of the desired ester and is often used in industrial settings.
Industrial Production Methods
In industrial production, this compound is typically synthesized using continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid, 2,2-dimethyl-5-oxopentanoic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl 2,2-dimethyl-5-hydroxypentanoate.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,2-dimethyl-5-oxopentanoic acid
Reduction: Ethyl 2,2-dimethyl-5-hydroxypentanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2,2-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-5-oxopentanoate depends on its specific application. In enzyme-catalyzed reactions, the ester can act as a substrate, undergoing hydrolysis to form the corresponding acid and alcohol. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-5-oxopentanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-dimethyl-4-oxopentanoate: Similar structure but with the keto group at a different position.
Ethyl 2,2-dimethyl-3-oxopentanoate: Similar structure but with the keto group at a different position.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
1823087-51-9 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-4-12-8(11)9(2,3)6-5-7-10/h7H,4-6H2,1-3H3 |
InChI Key |
FZACYSZUKWAPOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCC=O |
Purity |
95 |
Origin of Product |
United States |
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